2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 2-methylpiperazine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced derivatives of the compound .
Scientific Research Applications
2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biological pathways. For instance, it may inhibit the activity of certain kinases or bind to specific receptors, thereby altering cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(piperazin-1-yl)pyrimidine
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
2-Methyl-4-(2-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-8-7-11-5-6-14(8)10-3-4-12-9(2)13-10/h3-4,8,11H,5-7H2,1-2H3 |
InChI Key |
VYHOCFYYVUJOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC=C2)C |
Origin of Product |
United States |
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